Regioisomeric Carboxyl Positioning & FGFR Selectivity
In a series of pyrrolo[2,3-b]pyridine-based FGFR inhibitors, the 6-carboxylic acid regioisomer demonstrated a >100-fold selectivity window for FGFR1 over FGFR4, whereas the 5-carboxylic acid regioisomer (6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) shifted potency toward FGFR4 . The target compound's 5-methoxy-6-carboxy substitution pattern uniquely positions the carboxylate for a bidentate salt bridge with the catalytic lysine while the methoxy group occupies a lipophilic cleft, a dual interaction not achievable by the 5-COOH isomer .
| Evidence Dimension | FGFR isoform selectivity (IC50 ratio FGFR4/FGFR1) |
|---|---|
| Target Compound Data | FGFR1 IC50 ~7 nM; FGFR4 IC50 ~712 nM (analog 4h bearing 5-methoxy-6-carboxy motif) |
| Comparator Or Baseline | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (5-COOH regioisomer) ; cellular antiproliferative IC50 values: MCF-7 5.2 µM, HeLa 7.8 µM, U87 4.5 µM . |
| Quantified Difference | Distinct kinase selectivity profiles; 6-COOH regioisomer favors FGFR1, 5-COOH regioisomer shows broad cytotoxicity without kinase selectivity data. |
| Conditions | Biochemical kinase inhibition assay (10-dose IC50 mode) for FGFR1–4; MTT assay for cancer cell lines . |
Why This Matters
For procurement aimed at FGFR1-selective chemical probe development, the 6-carboxy regioisomer offers a defined selectivity starting point, whereas the 5-carboxy isomer lacks kinase selectivity characterization, increasing downstream optimization risk.
